molecular formula C16H17NO4 B2505168 2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione CAS No. 202459-40-3

2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B2505168
CAS No.: 202459-40-3
M. Wt: 287.315
InChI Key: QDBPZZDKWIUOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione typically involves the condensation of 2H-1,3-benzodioxole-5-amine with 5,5-dimethylcyclohexane-1,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione stands out due to its unique combination of a benzodioxole moiety and a cyclohexane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-16(2)6-12(18)11(13(19)7-16)8-17-10-3-4-14-15(5-10)21-9-20-14/h3-5,8,18H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUKAQMMBQGWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC3=C(C=C2)OCO3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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